molecular formula C7H9NO2 B2666717 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde CAS No. 1823037-19-9

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde

Cat. No.: B2666717
CAS No.: 1823037-19-9
M. Wt: 139.154
InChI Key: POIRGZWXTGKTOW-UHFFFAOYSA-N
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Description

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde is a heterocyclic compound that features a fused ring system containing both an oxazole and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form an oxime, followed by cyclization in the presence of an acid catalyst to yield the desired oxazole ring .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde is unique due to its specific structural arrangement, which combines an oxazole ring with a cyclopentane ring. This fusion imparts distinct chemical and physical properties that can be leveraged in various applications, setting it apart from other similar compounds .

Properties

IUPAC Name

4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-5-2-1-3-7(5)10-8-6/h4-5,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIRGZWXTGKTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)ON=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823037-19-9
Record name 3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carbaldehyde
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